molecular formula C15H22N2O2S B2503220 N-methyl-2-pivalamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 892981-25-8

N-methyl-2-pivalamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No. B2503220
CAS RN: 892981-25-8
M. Wt: 294.41
InChI Key: MDEWUGNOLBBJEU-UHFFFAOYSA-N
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Description

“N-methyl-2-pivalamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide” is a derivative of thiophene . Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .


Synthesis Analysis

The synthesis of thiophene derivatives can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . The condensation of amino carboxyalkyl derivative of 4,5,6,7-tetrahydrobenzo[b]thiophene with salicylaldehyde yielded a potentially tridentate Schiff base .


Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S . The molecular structure of “N-methyl-2-pivalamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide” would be a derivative of this basic structure.


Chemical Reactions Analysis

The reaction of cyanoacetanilide with phenyl isothiocyanate in DMF containing potassium hydroxide gave a non-isolable intermediate, which underwent heterocyclization with 3-(2-bromoacetyl)-2H-chromen-2-one to give a thiophene derivative . Treatment of 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide with active methylene reagents afforded the respective 2-oxopyridine derivatives .

Future Directions

Thiophene-based analogs have been fascinating a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Thus, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist to synthesize and investigate new structural prototypes with more effective pharmacological activity .

properties

IUPAC Name

2-(2,2-dimethylpropanoylamino)-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2S/c1-15(2,3)14(19)17-13-11(12(18)16-4)9-7-5-6-8-10(9)20-13/h5-8H2,1-4H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDEWUGNOLBBJEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(C2=C(S1)CCCC2)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-2-pivalamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

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